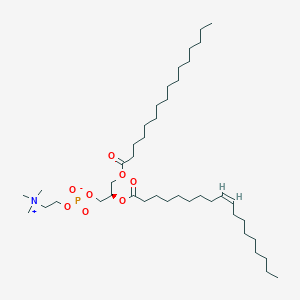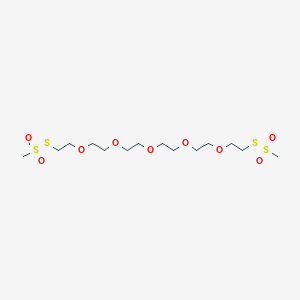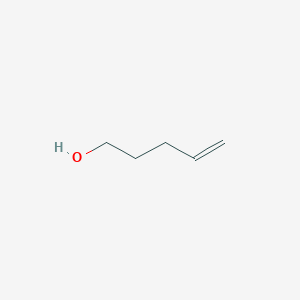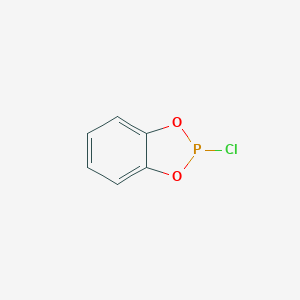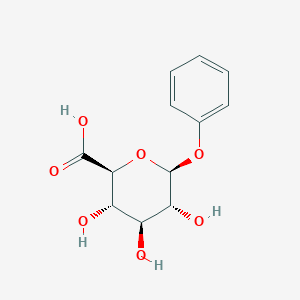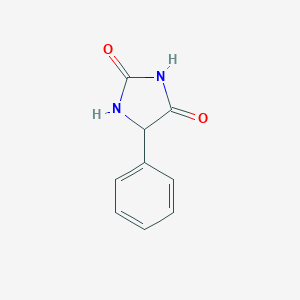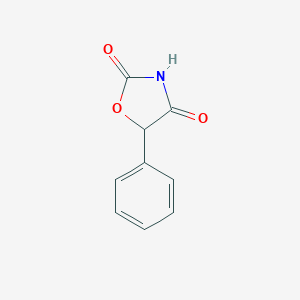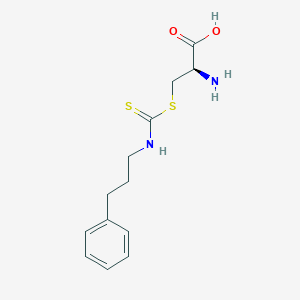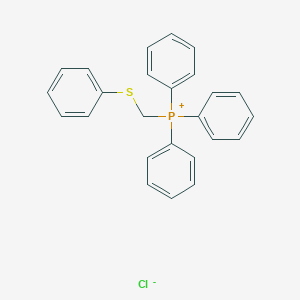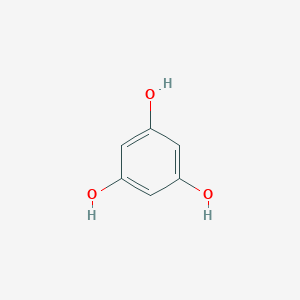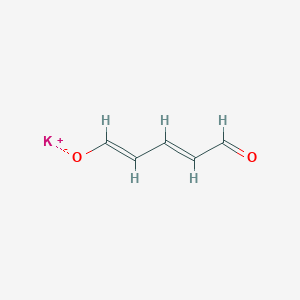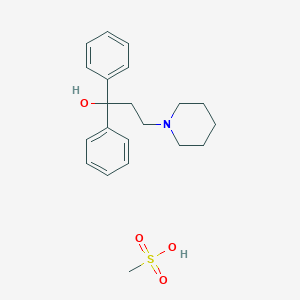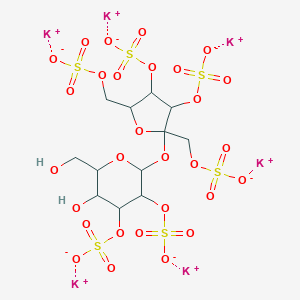
Sucrose Hexasulfate, Potassium Salt, Technical Grade
説明
Synthesis Analysis
The synthesis of potassium sucrose octasulfate, a compound closely related to Sucrose Hexasulfate, involves the complete sulfation of the sugar moiety. Two-dimensional and deuterium-induced, differential-isotope-shift nuclear magnetic resonance (NMR) measurements have been crucial in assigning all of the 1H and 13C resonances of potassium sucrose octasulfate, thereby proving complete sulfation during synthesis. This method highlights the importance of advanced NMR techniques in elucidating the structure of complex sulfated sugars (Silvey, 1992).
Molecular Structure Analysis
The molecular structure of sucrose sulfates involves complex arrangements of sulfate groups attached to the sucrose backbone. The structure of potassium sucrose sulfate, for instance, has been investigated using X-ray scattering intensity data and the radical distribution function, revealing similarities to the crystal structure of other sucrose sulfates. These techniques suggest that each sulfur atom is tetrahedrally surrounded by oxygen atoms, providing insight into the spatial configuration of the sulfate groups attached to the sucrose molecule (Morikawa et al., 1981).
Chemical Reactions and Properties
Sucrose sulfates undergo a variety of chemical reactions, influenced by their unique chemical structure. The synthesis and reactions of sucrose-based surfactants, including those derived from sulfation, demonstrate the potential of sucrose sulfates in forming surfactants with excellent surface-active properties. These reactions involve regioselective sulfonation and the nucleophilic opening of sucrose cyclic sulfate, highlighting the chemical versatility of sucrose sulfates (Bazin, Polat, & Linhardt, 1998).
Physical Properties Analysis
The physical properties of sucrose sulfates, such as solubility and crystallization behavior, are significantly affected by the presence of salts. Studies on the effects of chloride and sulfate salts on sucrose crystallization in amorphous sucrose-salt blends provide insights into the stability and crystallization kinetics of these compounds under different environmental conditions. The presence of salts can either inhibit or promote sucrose crystallization, depending on factors such as cation valency and hydration number (Thorat et al., 2017).
Chemical Properties Analysis
Sucrose sulfates exhibit a range of chemical properties that make them interesting for various applications. Their ability to form stable complexes with proteins and inhibit their hydrolysis by preventing pepsin-substrate interaction is one such property. Sucralfate, a basic aluminum salt of sucrose octasulfate, demonstrates these properties, offering protection against peptic ulceration by forming a barrier against aggressive factors like acid, pepsin, and bile salts (Nagashima, 1981).
科学的研究の応用
Crystalline Formation and Characterization : Sucrose sulfates like sucrose octasulfate are investigated for their crystalline forms. Potassium, cesium, rubidium, and ammonium salts of sucrose octasulfate have been obtained as crystals, demonstrating the compound's potential in crystallography and materials science (Ochi et al., 1980).
Binding Properties in Medicinal Applications : Studies on sucralfate, a related compound, have shown that it binds selectively to ulcer lesions. This indicates potential applications in protective barrier formation in medical treatments (Nagashima et al., 1980).
Polysulfates and Polysulfonates Synthesis : Research on the synthesis of polysulfates and polysulfonates, which are valuable engineering polymers, has relevance. Bifluoride salts are used as catalysts for reactions involving aryl silyl ethers and aryl fluorosulfates, a process potentially applicable to sucrose hexasulfate (Gao et al., 2017).
Analysis of Chemical Interactions : Detailed chemical analysis, such as two-dimensional and deuterium-induced, differential-isotope-shift NMR measurements, have been used to characterize compounds like potassium sucrose octasulfate, providing insights into their chemical structure and interactions (Silvey, 1992).
Study of Adsorption Properties : Sucralfate's adsorption properties with bile salts and aspirin have been studied, indicating the compound's potential for binding and interaction studies, which could be extrapolated to similar compounds like sucrose hexasulfate (Graham et al., 1984).
Sugar Esters Synthesis and Bioactivity : Technical-grade sugar esters synthesized using solvent-free biocatalysis have been evaluated for their physicochemical and bioactive properties. This research is relevant for understanding the potential applications of sucrose-based compounds in various industries (Ye et al., 2016).
Mass Spectrometry of Polysulfated Carbohydrates : Polysulfated carbohydrates, including sucrose octasulfate and heptasulfate, have been analyzed using electrospray ionization mass spectrometry. This method can be applied to study the properties of similar compounds (Siegel et al., 1997).
将来の方向性
特性
IUPAC Name |
hexapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O29S6.6K/c13-1-4-6(14)8(39-45(24,25)26)9(40-46(27,28)29)11(35-4)37-12(3-34-43(18,19)20)10(41-47(30,31)32)7(38-44(21,22)23)5(36-12)2-33-42(15,16)17;;;;;;/h4-11,13-14H,1-3H2,(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;;;;/q;6*+1/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMPGLZYQCCLIC-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16K6O29S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1051.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sucrose Hexasulfate, Potassium Salt, Technical Grade | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




